molecular formula C13H14N2O2 B114537 ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 147353-77-3

ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B114537
CAS RN: 147353-77-3
M. Wt: 230.26 g/mol
InChI Key: YRZHKCQCHAZCNB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.27 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate is 1S/C13H14N2O2/c1-2-17-13(16)11-10(8-15-12(11)14)9-6-4-3-5-7-9/h3-8,15H,2,14H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate is a solid compound with a melting point of 157 - 158 degrees Celsius .

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of multiple functional groups, making it a valuable precursor in the development of drugs with diverse therapeutic properties .

Enzyme Catalysis

This compound has been used in enzyme-catalyzed reactions to synthesize pyrrole disulfides. These reactions are significant in green chemistry due to their environmentally friendly nature and potential to replace traditional chemical synthesis methods that may involve toxic reagents .

Lipid-Lowering Agents

In the field of medicinal chemistry, derivatives of ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate have shown promise as lipid-lowering agents. Studies have demonstrated their efficacy in reducing serum cholesterol and triglyceride levels in rodent models, indicating potential applications in treating cardiovascular diseases .

Anticancer Research

The pyrrole ring system, which is a part of this compound’s structure, is known to be present in many anticancer agents. The ability to modify the pyrrole ring with various substituents can lead to the development of new anticancer drugs with improved efficacy and reduced side effects .

Biocatalysis

Researchers have explored the use of ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate in biocatalytic processes. The compound’s reactivity can be harnessed in enzymatic reactions to create complex molecules, aligning with the principles of sustainable and green chemistry .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding inhalation, contact with skin, or ingestion, and using personal protective equipment .

properties

IUPAC Name

ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)11-10(8-15-12(11)14)9-6-4-3-5-7-9/h3-8,15H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZHKCQCHAZCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377056
Record name ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate

CAS RN

147353-77-3
Record name ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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